5-(tert-Butyl)picolinic acid
Description
Overview of Picolinic Acid as a Versatile Heterocyclic Scaffold
Picolinic acid, or 2-pyridinecarboxylic acid, is a naturally occurring organic compound that has been the foundation for a multitude of synthetic derivatives. dovepress.comgoogle.com Its structure, featuring a pyridine (B92270) ring and a carboxylic acid group, allows for a variety of chemical modifications, making it a valuable building block in medicinal chemistry and materials science. dovepress.comontosight.ai The nitrogen atom in the pyridine ring and the adjacent carboxylic acid group can act as a bidentate ligand, readily chelating metal ions. acs.org This property is central to many of its biological and chemical functions. acs.org Research has demonstrated the broad utility of picolinic acid derivatives in areas ranging from the development of therapeutic agents to the creation of specialized materials. dovepress.comontosight.aicncb.ac.cn
Significance of Steric and Electronic Modifications at the 5-Position of the Picolinic Acid Core
The strategic modification of the picolinic acid core is a key strategy for fine-tuning its properties. The 5-position of the pyridine ring is a particularly important site for substitution, as alterations at this location can significantly influence the molecule's steric and electronic characteristics without directly interfering with the chelating function of the nitrogen and carboxylic acid groups. google.com
Introducing different functional groups at the 5-position can modulate the electron density of the pyridine ring, thereby affecting its reactivity and interaction with other molecules. aip.org For instance, electron-withdrawing groups can enhance the acidity of the carboxylic acid, while electron-donating groups can have the opposite effect. Furthermore, the size and shape of the substituent at the 5-position introduce steric bulk, which can dictate the molecule's conformational preferences and its ability to fit into specific binding sites. musechem.com This "context dependence" of substituent effects is a crucial consideration in the rational design of new picolinic acid derivatives. rsc.org
Hypotheses on the Unique Contributions of the tert-Butyl Group to Molecular Recognition and Reactivity in Picolinic Acid Systems
The introduction of a tert-butyl group at the 5-position of the picolinic acid scaffold to form 5-(tert-Butyl)picolinic acid is hypothesized to confer a unique combination of properties that influence its molecular recognition and reactivity. The tert-butyl group is known for its significant steric hindrance and its modest electron-donating inductive effect. semanticscholar.org
It is proposed that the bulky nature of the tert-butyl group can enhance the stability of the compound and influence its reactivity in certain chemical reactions. musechem.com This steric bulk may also play a crucial role in molecular recognition by creating specific spatial arrangements that favor binding to particular molecular targets while preventing interactions with others. acs.orgirb.hruu.se The electron-donating nature of the tert-butyl group, although subtle, could modulate the electronic properties of the pyridine ring, potentially impacting its coordination chemistry and the strength of intermolecular interactions. semanticscholar.org Studies on related heterocyclic systems have shown that bulky substituents like the tert-butyl group can significantly influence binding energies and conformational preferences. chemrxiv.orgrsc.org Therefore, it is reasonable to hypothesize that in this compound, the interplay between these steric and electronic effects results in a molecule with distinct chemical behavior, making it a subject of interest for further investigation.
Interactive Data Table: Physicochemical Properties of Picolinic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Picolinic Acid | C6H5NO2 | 123.11 | |
| This compound | C10H13NO2 | 179.22 | 2.4 |
| 5-Isopentylpicolinic acid | C11H15NO2 | 193.24 | |
| 3-(Benzyloxy)picolinic acid | C13H11NO3 | 229.23 |
Note: LogP value for this compound is a computed value. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSHOYXWNFLBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729106 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-85-2 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Tert Butyl Picolinic Acid and Analogues
Strategic Approaches to Introducing the tert-Butyl Moiety at the 5-Position
The introduction of a tert-butyl group onto the pyridine (B92270) ring at the 5-position requires specific synthetic methods due to the steric hindrance of the tert-butyl group and the electronic properties of the pyridine ring.
Suzuki Coupling Strategies in the Synthesis of 5-Aryl-substituted Picolinates Incorporating tert-Butyl Groups
The Suzuki coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of synthesizing derivatives of 5-(tert-butyl)picolinic acid, it is frequently employed to couple a pyridine precursor with a tert-butyl-containing aryl boronic acid.
A common approach involves the reaction of a 5-bromopicolinate with 4-tert-butylphenylboronic acid. vulcanchem.com This palladium-catalyzed cross-coupling reaction is typically followed by hydrolysis of the resulting ester to yield the desired 5-(4-tert-butylphenyl)picolinic acid. vulcanchem.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. For instance, Pd(PPh₃)₄ or PdCl₂(dppf) can be used as catalysts, with bases such as potassium carbonate or sodium bicarbonate, in solvents like dimethylformamide (DMF) or toluene.
The Suzuki coupling methodology is not limited to aryl groups and has been successfully applied to the synthesis of various 5-aryl-substituted pyrrole-2-carboxylates. mdpi.com This involves a two-step process starting with the catalytic borylation of a pyrrole-2-carboxylate ester, followed by the Suzuki coupling with an appropriate aryl bromide, such as 1-bromo-4-tert-butylbenzene. mdpi.com This method demonstrates the broad applicability of the Suzuki reaction in creating diverse structures incorporating the tert-butylphenyl moiety.
Table 1: Suzuki Coupling Reaction for 5-Aryl-substituted Picolinates
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-bromopicolinate | 4-tert-butylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate | Not specified | vulcanchem.com |
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 1-bromo-4-tert-butylbenzene | Pd(OAc)₂/SPhos | Methyl 5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylate | 80 | mdpi.com |
Carboxylation Reactions on 5-Substituted Pyridine Precursors
Another synthetic route to this compound involves the direct carboxylation of a 5-substituted pyridine precursor. This strategy is advantageous as it can utilize readily available starting materials.
One such method involves the lithiation of a substituted pyridine followed by quenching with carbon dioxide. For example, starting from 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, treatment with a strong base like tetramethylethylenediamine (TMEDA) and subsequent reaction with carbon dioxide can lead to the formation of the corresponding picolinic acid. google.com While this example illustrates the general principle, the direct carboxylation of 5-tert-butylpyridine would be a more direct route.
Oxidation Pathways for 5-(tert-Butyl)pyridine Derivatives
The oxidation of a methyl group at the 2-position of a 5-tert-butylpyridine derivative is a direct and efficient method for the synthesis of this compound.
This transformation can be achieved using strong oxidizing agents. For instance, the oxidation of 2-methylpyridine (B31789) (picoline) to picolinic acid is a well-established industrial process, often utilizing potassium permanganate. wikipedia.org A similar approach can be applied to 5-tert-butyl-2-methylpyridine. The reaction involves heating the substituted picoline with an oxidizing agent like manganese dioxide in the presence of sulfuric acid. google.com More modern and environmentally friendly methods employ catalysts such as N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst like cobalt(II) acetate, using air as the oxidant. researchgate.net
Multi-step Synthetic Sequences for Related tert-Butyl-containing Picolinic Acid Derivatives
The synthesis of more complex derivatives, particularly chiral ligands for asymmetric catalysis, often requires multi-step sequences starting from picolinic acid or its analogues.
Amidation and Cyclization Reactions Utilizing Picolinic Acid for Chiral Ligand Synthesis
A significant application of picolinic acid derivatives is in the synthesis of chiral ligands, such as the PyOx (pyridinooxazoline) class. These ligands often incorporate a tert-butyl group for steric control in catalytic reactions.
A highly efficient and scalable synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) starts from picolinic acid. beilstein-journals.orgresearchgate.netnih.gov The first step is an amidation reaction between picolinic acid and a chiral amino alcohol, (S)-tert-leucinol. beilstein-journals.orgresearchgate.netnih.gov This reaction can be optimized by activating the picolinic acid, for example, by converting it to an acid chloride in situ using oxalyl chloride or by forming a mixed anhydride (B1165640) with isobutyl chloroformate. beilstein-journals.orgbeilstein-journals.org The resulting amide alcohol then undergoes a cyclization reaction to form the oxazoline (B21484) ring. beilstein-journals.org This cyclization can be challenging, but treating the amide alcohol with thionyl chloride to form the corresponding chloride, followed by base-mediated ring closure, has proven to be an effective strategy. nih.govresearchgate.net
Table 2: Amidation Reactions of Picolinic Acid with (S)-tert-leucinol
| Activating Agent | Base | Solvent | Yield of Amide (%) | Reference |
|---|---|---|---|---|
| Oxalyl chloride | Et₃N | THF | 75 | researchgate.net |
Chemical Modification of Substituted Picolinic Acid Precursors
The chemical modification of existing picolinic acid derivatives provides a versatile approach to a wide range of analogues. This can involve reactions at the carboxylic acid group, the pyridine ring, or existing substituents.
For example, 5-substituted picolinic acid compounds can be prepared from a fermentation-derived precursor, methyl 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate. google.com This precursor can undergo various transformations, such as acylation of the diol functionality or modification of the ester group to amides, nitriles, or tetrazoles. google.com
Furthermore, picolinic acid derivatives can be functionalized through halogenation followed by cross-coupling reactions. For instance, 3-amino-5-chloropicolinic acid esters can be benzoylated and then subjected to Suzuki coupling to introduce various aryl groups at other positions on the pyridine ring. nih.gov Hydrolysis of the ester then yields the final picolinic acid derivative. nih.gov This highlights the modularity of these synthetic approaches, allowing for the systematic variation of substituents to explore structure-activity relationships.
Development of Scalable Synthetic Routes for this compound and its Esters
The development of scalable synthetic routes for this compound and its esters is essential for making these compounds readily available for research and potential industrial applications. While specific literature on the multi-gram or kilogram-scale synthesis of this compound is not extensively detailed, scalable syntheses of related substituted picolinic acids provide a blueprint for potential strategies.
A common approach for synthesizing substituted picolinates involves the use of precursor molecules like 5-bromopicolinates, which are commercially available. For instance, tert-butyl 5-bromopicolinate can serve as a key intermediate. chemicalbook.com This compound could foreseeably undergo a coupling reaction, such as a Suzuki or Negishi coupling, with a tert-butyl source to introduce the desired alkyl group at the 5-position. Subsequent hydrolysis of the tert-butyl ester under acidic conditions, for example with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), would yield the final this compound. rsc.org This ester-to-acid conversion is typically high-yielding and clean. rsc.org
Another potential scalable route involves the functionalization of a pre-existing pyridine ring. The synthesis of tert-butyl esters of picolinic acid derivatives can be achieved through various methods, including the reaction of the corresponding picolinic acid with a tert-butyl source. rsc.org For example, the synthesis of tert-butyl 5-(1H-indol-2-yl)picolinate has been accomplished via a Suzuki coupling procedure starting from an indole-2-boronic acid pinacol (B44631) ester. rsc.org This highlights the utility of palladium-catalyzed cross-coupling reactions in building complexity on the picolinic acid scaffold at a reasonable scale.
The esterification of picolinic acids to their tert-butyl esters is a key step that can be scaled. Methods for direct esterification of carboxylic acids are well-established. For instance, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) allows for the esterification of a wide variety of acids with alcohols like tert-butyl alcohol under mild conditions. epo.org
The table below outlines a general, plausible synthetic sequence for the scalable production of this compound, based on methodologies for related compounds.
Table 1: Plausible Scalable Synthetic Route for this compound
| Step | Reaction | Starting Materials | Key Reagents | Product | Notes |
| 1 | Bromination | 2-Picolinic acid | N-Bromosuccinimide (NBS) | 5-Bromo-2-picolinic acid | A common method for regioselective halogenation of pyridine rings. |
| 2 | Esterification | 5-Bromo-2-picolinic acid | Isobutylene (B52900), H₂SO₄ (cat.) | tert-Butyl 5-bromopicolinate | Protects the carboxylic acid and provides a key intermediate. chemicalbook.com |
| 3 | Suzuki Coupling | tert-Butyl 5-bromopicolinate | tert-Butylboronic acid pinacol ester | Palladium catalyst, Base | tert-Butyl 5-(tert-butyl)picolinate |
| 4 | Hydrolysis | tert-Butyl 5-(tert-butyl)picolinate | Trifluoroacetic acid (TFA) | This compound | Deprotection to yield the final product. rsc.org |
This multi-step process leverages well-understood, scalable reactions to construct the target molecule. Each step can be optimized for yield and purity on a larger scale.
Considerations for Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of picolinic acid is of significant interest, particularly for their use as ligands in asymmetric catalysis. A prominent example is the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), a chiral pyridinooxazoline (PyOx) ligand. beilstein-journals.orggoogle.com The development of a scalable and stereoselective route to this type of molecule, which incorporates a picolinic acid backbone, highlights key considerations for introducing and maintaining chirality.
A highly efficient, three-step route starting from inexpensive and commercially available picolinic acid has been developed for multi-gram scale synthesis of (S)-t-BuPyOx. beilstein-journals.orggoogle.com This process involves the amidation of picolinic acid with a chiral amino alcohol, (S)-tert-leucinol, followed by a cyclization step to form the oxazoline ring. beilstein-journals.orgbiosynth.com
The crucial amidation step requires careful selection of coupling agents and reaction conditions to achieve high yields and avoid side reactions, such as the bis-acylation of the amino alcohol. beilstein-journals.orgresearchgate.net Various activating agents have been screened for this transformation. While using oxalyl chloride can provide the desired amide, it often leads to side products. beilstein-journals.orgresearchgate.net A more effective method involves activating the picolinic acid with isobutylchloroformate and N-methylmorpholine (NMM), which facilitates the amidation with (S)-tert-leucinol in high yield (92%), although this particular method required chromatographic purification. beilstein-journals.orgbeilstein-journals.org
Table 2: Optimization of the Amidation of Picolinic Acid with (S)-tert-Leucinol
| Entry | Activating Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |
| 1 | (COCl)₂ | THF/THF | Et₃N | 1 | 55 | researchgate.net |
| 2 | (COCl)₂ | THF/THF | Et₃N | 7 | 75 | researchgate.net |
| 3 | DPCP | THF/THF | Et₃N | 6 | 72 | researchgate.net |
| 4 | iBuOCOCl, NMM | CH₂Cl₂/CH₂Cl₂ | NMM | 3 | 92 | researchgate.net |
DPCP = diphenyl chlorophosphate; NMM = N-methylmorpholine
The second critical phase is the cyclization of the resulting chiral amide, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. beilstein-journals.orgbiosynth.com This step proved to be challenging. beilstein-journals.orgnih.gov Initial attempts to activate the alcohol as a mesylate or tosylate for in situ cyclization resulted in low yields. biosynth.com A more successful approach involves converting the amide alcohol into the corresponding hydrochloride salt of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide by treatment with thionyl chloride. biosynth.comnih.gov This intermediate is then cyclized using a base like sodium methoxide (B1231860) in methanol (B129727) to afford the final (S)-t-BuPyOx ligand in good yield. researchgate.net This two-step cyclization procedure was found to be highly effective and scalable. researchgate.netresearchgate.net
Key considerations in this stereoselective synthesis include:
Source of Chirality: The stereochemistry of the final product is dictated by the chiral starting material, in this case, (S)-tert-leucinol. It is imperative to use an enantiomerically pure starting material.
Reaction Conditions: The reaction conditions for both amidation and cyclization must be optimized to prevent racemization or epimerization at the stereocenter.
Purification: While some steps can be designed to yield products pure enough for subsequent steps without chromatography, scalable purification methods like crystallization are preferable to column chromatography for industrial applications. researchgate.netresearchgate.net
The development of such routes, which start from a simple achiral picolinic acid and introduce chirality through coupling with an enantiopure building block, is a powerful strategy for accessing valuable chiral picolinic acid derivatives. beilstein-journals.org
Coordination Chemistry and Metal Complexes of 5 Tert Butyl Picolinic Acid
Ligand Properties of 5-(tert-Butyl)picolinic Acid in Chelation with Transition Metals
This compound, a derivative of picolinic acid, acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. wikipedia.org This chelation forms a stable five-membered ring with the metal center, a common feature for picolinate-based ligands. researchgate.net The presence of the electron-donating tert-butyl group can enhance the electron density on the pyridine ring, potentially strengthening the metal-ligand bond.
The coordination of picolinic acid and its derivatives is a fundamental interaction in the formation of coordination compounds. libretexts.orglumenlearning.com In these complexes, the metal ion acts as a Lewis acid, accepting a pair of electrons from the donor atoms of the ligand, which acts as a Lewis base. libretexts.orglumenlearning.com The resulting coordinate covalent bonds are central to the structure and properties of these molecules. libretexts.org
Synthesis and Characterization of Metal(II) Complexes with Picolinic Acid Ligands
The synthesis of metal(II) complexes with picolinic acid ligands is typically achieved through the reaction of a metal salt with the picolinic acid derivative in a suitable solvent. sjctni.eduorientjchem.org For instance, refluxing metal salts with picolinic acid in a 1:3 molar ratio in ethanol (B145695) has been a successful method for preparing such complexes. sjctni.edu The resulting complexes can then be crystallized, washed, and characterized using a variety of spectroscopic and analytical techniques. sjctni.edu
Common characterization methods include:
Infrared (IR) Spectroscopy : To confirm the coordination of the carboxylate and pyridine groups to the metal center, evidenced by shifts in their characteristic vibrational frequencies. sjctni.eduorientjchem.org
UV-Visible Spectroscopy : To study the electronic transitions within the complex, which provides information about its geometry. sjctni.eduorientjchem.org
Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. sjctni.edu
Conductance Studies : To determine the electrolytic nature of the complexes. sjctni.edu
X-ray Crystallography : To determine the precise three-dimensional structure of the complex in the solid state. nih.gov
These techniques have been successfully applied to characterize a range of metal(II) picolinate (B1231196) complexes, including those of cobalt(II), nickel(II), copper(II), and zinc(II). orientjchem.org
Picolinic acid and its derivatives typically act as bidentate ligands, coordinating through the nitrogen and oxygen atoms. sjctni.edu The coordination geometry of the resulting metal complexes is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other ligands. Common geometries observed for metal(II) picolinate complexes include octahedral and distorted octahedral. orientjchem.orgnih.gov For example, in complexes of the type [Co(pic)₂(NN)], where 'pic' is picolinate and 'NN' is a bidentate nitrogen-donor ligand, the cobalt(II) ion is in a distorted octahedral environment. nih.gov The coordination sphere consists of two oxygen atoms and two nitrogen atoms from the two picolinate ligands and two nitrogen atoms from the additional bidentate ligand. nih.gov
The coordination number for the central metal ion in these complexes is typically six, leading to an octahedral arrangement of the ligands. youtube.comopenstax.org However, other coordination numbers and geometries, such as tetrahedral or square planar for a coordination number of four, are also possible depending on the specific metal and ligand system. youtube.com
The introduction of a tert-butyl group at the 5-position of the picolinic acid ligand is expected to have a significant impact on the stability and reactivity of its metal complexes. The tert-butyl group is a bulky, electron-donating substituent.
Steric Effects: The steric hindrance introduced by the tert-butyl group can influence the coordination geometry and the number of ligands that can coordinate to the metal center. This steric bulk can also shield the metal center from interactions with other molecules, potentially increasing the kinetic stability of the complex by slowing down ligand exchange reactions.
Electronic Effects: The electron-donating nature of the tert-butyl group increases the electron density on the pyridine ring. This enhanced basicity of the pyridine nitrogen can lead to stronger coordination to the metal ion, thereby increasing the thermodynamic stability of the complex. The stability of ternary complexes of Zn(II) with picolinic acid as a primary ligand has been investigated, and the stability of these complexes is a key area of study. researchgate.net
While direct comparative studies on the stability and reactivity of this compound complexes versus unsubstituted picolinic acid complexes are not extensively detailed in the provided search results, the general principles of coordination chemistry suggest that the combination of steric and electronic effects from the tert-butyl group would lead to complexes with distinct properties. The efficacy of related 2,6-di-tert-butylphenols as inhibitors of oxidative destruction is influenced by the nature of the ortho-alkyl groups, highlighting the importance of such substitutions. researchgate.net
Photophysical and Electrochemical Properties of this compound Metal Complexes
The photophysical and electrochemical properties of metal complexes are crucial for their potential applications in areas such as light-emitting diodes and artificial photosynthesis. The introduction of substituents on the picolinic acid ligand can significantly tune these properties.
Photophysical Properties: Metal complexes with picolinic acid and its derivatives can exhibit interesting photophysical properties, including luminescence. researchgate.net The nature of the ancillary ligand can have a significant influence on the emission properties of the complex. rsc.org For instance, in iridium(III) complexes, the ancillary picolinic acid ligand can affect the energy of the metal-to-ligand charge transfer (³MLCT) states, leading to changes in the emission color and efficiency. rsc.org Theoretical calculations have shown that the energy levels of the molecular orbitals can be tuned by the ancillary ligands. rsc.org The tert-butyl group, as an electron-donating group, would be expected to influence the energy of the ligand-centered orbitals and, consequently, the photophysical properties of the complex.
Electrochemical Properties: The electrochemical behavior of metal picolinate complexes can be studied using techniques like cyclic voltammetry. sjctni.edu The redox potentials of the metal center can be influenced by the electronic properties of the ligands. The electron-donating tert-butyl group on the picolinic acid ring would be expected to make the metal center more electron-rich, potentially shifting the oxidation and reduction potentials of the complex. For example, the Co(II)/Co(III) oxidation potentials in mixed ligand cobalt(II) picolinate complexes have been determined by cyclic voltammetry. nih.gov
Applications of Metal-Picolinic Acid Complexes in Artificial Photosynthesis
Artificial photosynthesis is a field of research that aims to mimic the natural process of photosynthesis to convert sunlight, water, and carbon dioxide into chemical fuels. mdpi.comnih.govrsc.org Metal complexes play a crucial role as photosensitizers and catalysts in artificial photosynthetic systems. mdpi.comnii.ac.jpresearchgate.net
Picolinic acid-type ligands are utilized in the design of molecular photosensitizers and catalysts for artificial photosynthesis. mdpi.com The ability to tune the photophysical and electrochemical properties of metal complexes by modifying the ligand structure is essential for developing efficient systems. For example, ruthenium and iridium complexes with polypyridyl ligands have been extensively studied as photosensitizers. mdpi.comnih.gov The introduction of functional groups on the ligands can modulate the excited-state properties and the efficiency of light absorption and charge separation. mdpi.com
While the direct application of this compound in artificial photosynthesis is not explicitly detailed in the provided search results, the principles of ligand design suggest its potential utility. The electron-donating tert-butyl group could enhance the light-absorbing properties of a metal complex or influence the catalytic activity of a water oxidation or CO₂ reduction catalyst. The development of efficient molecular catalysts for water oxidation is a key challenge in artificial photosynthesis, and the design of ligands that can stabilize high-valent metal centers is an active area of research. researchgate.net
Biological and Pharmacological Investigations of 5 Tert Butyl Picolinic Acid Derivatives
Enzyme Inhibition Studies
The ability of 5-(tert-Butyl)picolinic acid and related structures to inhibit specific enzymes has been a significant area of investigation. These studies have elucidated their mechanisms of action and the structural features crucial for their inhibitory activity.
A series of 5-alkyl picolinic acids, including the well-studied fusaric acid (5-butylpicolinic acid), have demonstrated inhibitory effects on dopamine (B1211576) β-hydroxylase (DBH), a copper-containing enzyme responsible for the conversion of dopamine to norepinephrine. nih.gov These compounds are recognized as weak to medium-strong acids that form stable complexes with copper(II). nih.gov The inhibition of DBH by these picolinic acid derivatives typically occurs at concentrations in the micromolar range, specifically between 10⁻⁶ and 10⁻⁵ mol/l. nih.gov This inhibition of DBH in the cardiovascular system and the adrenal glands is considered a primary contributor to their hypotensive effects. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Primary Effect |
|---|---|---|---|
| 5-Alkyl Picolinic Acids (e.g., Fusaric Acid) | Dopamine β-Hydroxylase (DBH) | 1 µM - 10 µM | Antihypertensive |
The mechanism by which 5-alkyl picolinic acids inhibit dopamine β-hydroxylase is complex and not solely attributable to the chelation of the enzyme's copper ion. nih.gov Quantitative structure-activity relationship (QSAR) studies have provided insights into the key structural features that govern their inhibitory potency. nih.gov
Several factors have been identified as being crucial for enhancing DBH inhibition:
Carboxylate Moiety: A more negatively charged carboxylate group on the picolinic acid structure increases inhibitory activity. nih.gov
5-Position Substituent: The nature of the substituent at the 5-position is critical. Increased bulk and higher molar refraction of this substituent lead to stronger inhibition. nih.gov The substituent at this position is thought to protrude into the edge of the catalytic cleft, where it may interact with the solvated surface of polar amino acids and make contact with an isoleucine residue. nih.gov
4-Position Substituent: More lipophilic groups at the 4-position also contribute to increased inhibitory action. nih.gov
A proposed binding model suggests that the inhibitor's carboxylate group interacts with the copper site CuB. nih.gov
Picolinic acid derivatives have been investigated as potential inhibitors of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. acs.orgmdpi.com The strategy behind using these compounds is their ability to chelate the essential zinc ions in the active site of MBLs. mdpi.com
Derivatives such as 6-phosphonomethylpyridine-2-carboxylates (PMPCs) have shown potent, competitive, and slow-binding inhibition of subclass B1 and B3 MBLs. acs.org Crystal structures have revealed that these inhibitors can bind to the binuclear zinc site in enzymes like IMP-1 without displacing the nucleophilic hydroxide. acs.org Specifically, the carboxylate and pyridine (B92270) nitrogen of the inhibitor interact closely with the Zn2 ion. acs.org This demonstrates the potential for designing picolinic acid-based inhibitors that target the zinc-coordination environment of these critical resistance enzymes.
Receptor Modulation and Signaling Pathways
Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate receptor function and associated signaling pathways, highlighting their broader pharmacological potential.
Substituted picolinic acids have been identified as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a zinc metalloprotease that causes paralysis by cleaving SNARE proteins. nih.govrsc.org Unlike many inhibitors that target the active-site zinc, certain picolinic acid derivatives function by binding to a secondary site known as the β-exosite. nih.govomicsdi.org
Extensive structure-activity relationship studies led to the development of compounds like 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP), which exhibits low micromolar activity against BoNT/A. nih.govrsc.org Kinetic and docking studies have confirmed that CBIP binds to the β-exosite, a largely unexplored therapeutic target. nih.gov This binding is mutually exclusive with other known β-exosite inhibitors, further supporting its mechanism of action. nih.gov
| Compound | Target | Binding Site | Activity |
|---|---|---|---|
| 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP) | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | β-Exosite | Low micromolar inhibition |
Tumor necrosis factor (TNF) and interleukin-1 (IL-1) are key pro-inflammatory cytokines involved in a wide range of diseases. nih.gov While the modulation of these cytokines is a critical area of therapeutic research, publicly available studies specifically detailing the effects of this compound or closely related 5-substituted picolinic acids on TNF and IL-1 biosynthesis are limited. General research indicates that various small molecules can inhibit the production of these cytokines, suggesting a potential avenue for future investigation into picolinic acid derivatives. mdpi.com
Role in Kynurenine (B1673888) Pathway and Neuroprotection Mechanisms
Picolinic acid, an endogenous metabolite of L-tryptophan, is a product of the kynurenine pathway (KP). This metabolic pathway is responsible for the catabolism of over 95% of L-tryptophan in the central nervous system, leading to the production of several neuroactive intermediates. Within the KP, picolinic acid is generated by the enzyme ACMS decarboxylase and is produced by both glial cells and neurons.
Antimicrobial and Cytotoxic Activities
Picolinic acid and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that picolinic acid and its sodium salt are active against a range of microorganisms, with their efficacy influenced by pH. For instance, at a pH of 5.0, activity was observed at concentrations between 0.02 to 0.78 mg/mL. Metal complexes of picolinic acid, known as picolinates, also exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. Zinc picolinate (B1231196), in particular, has shown activity against a wide array of bacteria with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL for many tested strains.
The antifungal potential of picolinic acid analogues has also been a subject of investigation. The natural antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is a potent inhibitor of mitochondrial electron transport. Synthetic analogues where the picolinic acid part is replaced by other arylcarboxylic acids have been shown to retain or even exceed the antifungal activity of UK-2A against agriculturally significant fungi like Zymoseptoria tritici and Puccinia triticina. Furthermore, dipicolinic acid, another analogue, has demonstrated strong antifungal activity against various pear canker pathogens, including Valsa pyri, Botryosphaeria dothidea, and Alternaria alternata, completely inhibiting the growth of V. pyri at a 5 mM concentration.
Derivatives of picolinic acid have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. In one study, a novel 1,3,4-thiadiazol-2-amine derivative of picolinic acid, referred to as Compound 5, was tested against human non-small cell lung cancer cells (A549) and human breast cancer cells (MCF-7). The results indicated a selective cytotoxic activity, with Compound 5 showing an IC₅₀ value of 99.93 µM against the A549 lung cancer cells. However, it did not exhibit significant cytotoxicity against MCF-7 breast cancer cells or non-cancerous cell lines, including the non-tumorigenic MCF10A cell line and normal white blood cells, suggesting a cancer-cell-specific toxic effect.
The mechanism underlying the cytotoxicity of picolinic acid derivatives involves the induction of programmed cell death, or apoptosis. Treatment of A549 lung cancer cells with the aforementioned "Compound 5" led to classic morphological signs of apoptosis, such as fragmented nuclei and DNA fragmentation observed through DAPI staining and agarose (B213101) gel electrophoresis.
Further investigation into the molecular pathway revealed that this apoptosis is mediated by the activation of specific caspases. Compound 5 triggered the activation of caspase-3, caspase-4, and caspase-9. The activation of caspase-9 and caspase-4 points towards the involvement of the intrinsic and endoplasmic reticulum (ER) stress pathways, respectively. Notably, the treatment did not affect the release of cytochrome c from the mitochondria, suggesting that the primary mechanism is independent of the classical mitochondrial apoptotic pathway. Instead, the compound was found to induce ER stress. This was confirmed by the observation of enhanced phosphorylation of the eukaryotic initiation factor 2 (eIF2), a key event in the ER stress response pathway. This activation of the atypical ER stress pathway ultimately leads to apoptotic cell death in the cancer cells.
Herbicidal Applications and Auxin Receptor Interactions
Picolinic acid and its derivatives represent a significant and commercially important class of synthetic auxin herbicides. These compounds mimic the effects of the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species. The development of picolinic acid-based herbicides has led to the launch of novel active ingredients such as halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).
The design of new picolinic acid herbicides often uses the chemical structure of older compounds, like picloram, as a template for modification. A common strategy involves replacing atoms or functional groups at specific positions on the picolinic acid ring to enhance efficacy and spectrum of activity. For example, replacing the chlorine atom at the 6-position with an aryl or a substituted pyrazolyl group has led to the discovery of new compounds with potent herbicidal activity. Molecular docking studies have revealed that these synthetic auxins bind to specific auxin receptors, primarily the F-box protein AFB5, which differs from the primary receptor for the natural auxin, TIR1. This unique binding pattern is a key aspect of their mode of action. Research has led to the synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds that exhibit significantly greater herbicidal activity than existing commercial herbicides in controlling the growth of weeds like Arabidopsis thaliana. For instance, one such derivative, compound V-8, demonstrated superior post-emergence herbicidal activity compared to picloram.
Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy
While direct and extensive research specifically on this compound is limited in publicly available literature, structure-activity relationship (SAR) studies on closely related picolinic acid derivatives provide valuable insights into the potential herbicidal efficacy of this compound and its analogs. The core structure of picolinic acid is a key scaffold for synthetic auxins, and modifications at various positions on the pyridine ring significantly influence their biological activity. nih.govmdpi.com
Research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has shown that the nature and position of substituents on the aryl ring play a crucial role in their herbicidal effects. nih.gov In these studies, compounds featuring a tert-butylphenyl group, which is structurally analogous to the substitution pattern in this compound, have been synthesized and evaluated.
For instance, the introduction of a pyrazolyl group at the 6-position of the picolinic acid core has been a successful strategy in discovering novel synthetic auxin herbicides. nih.gov The herbicidal activity of these compounds is often assessed by their ability to inhibit the root growth of model plants like Arabidopsis thaliana. nih.govmdpi.com
The following interactive table summarizes the impact of various substituents on the herbicidal activity of picolinic acid derivatives, drawing inferences for this compound based on related structures.
| Position of Substitution | Substituent Group | Effect on Herbicidal Activity | Reference Compound Example |
| 5-position (Pyridine Ring) | tert-Butyl | Expected to enhance lipophilicity, potentially improving cell membrane permeability and interaction with the hydrophobic pockets of the receptor. | 4-Amino-6-(5-(4-(tert-butyl)phenyl)-3-methyl-1H-pyrazol-1-yl)-3,5-dichloropicolinic acid mdpi.com |
| 6-position (Pyridine Ring) | Aryl-substituted pyrazolyl | Generally confers high herbicidal activity. The nature of the aryl substituent is critical. | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives nih.gov |
| 4-position (Pyridine Ring) | Amino | Often present in active synthetic auxins and contributes to binding with the auxin receptor. | 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids mdpi.com |
| 3,5-positions (Pyridine Ring) | Chlorine | Dichloro substitution is common in potent picolinate herbicides and is important for activity. | 4-amino-3,5-dicholo-6-(2H-indazolyl)-2-picolinic acids mdpi.com |
These studies indicate that the bulky, lipophilic tert-butyl group is a favorable substituent for herbicidal activity. When incorporated into the broader structure of a picolinic acid herbicide, it can contribute to a better fit within the auxin co-receptor complex, leading to enhanced biological response. nih.gov
Binding Mechanisms with Auxin Receptors (e.g., AFB5)
Synthetic auxins from the picolinate class, which includes this compound, exert their herbicidal effects by binding to a specific family of F-box proteins that function as auxin receptors. nih.gov In Arabidopsis thaliana, the primary targets for picolinate auxins are the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and, most notably, AUXIN SIGNALING F-BOX 5 (AFB5). nih.govnih.gov
Unlike the endogenous auxin, indole-3-acetic acid (IAA), which binds to a broader range of TIR1/AFB proteins, picolinate herbicides show a degree of selectivity for AFB5. nih.govnih.gov This specificity is a key aspect of their mechanism of action. The binding of a picolinate auxin to AFB5 initiates a cascade of events that leads to plant death.
The binding process can be summarized as follows:
Formation of a Co-receptor Complex: The picolinate auxin molecule acts as a "molecular glue," facilitating the interaction between the AFB5 receptor and an Aux/IAA transcriptional repressor protein. nih.gov
Ubiquitination of Aux/IAA Repressors: The formation of this auxin-AFB5-Aux/IAA complex leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which AFB5 is a component. nih.gov
Degradation of Aux/IAA Repressors: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.
Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
Uncontrolled Growth and Plant Death: The subsequent overstimulation of these genes leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of the plant.
Molecular docking studies with related picolinate compounds have provided a more detailed picture of the binding interaction within the AFB5 pocket. nih.govresearchgate.net The carboxylic acid group of the picolinic acid is crucial for anchoring the molecule within the binding site through interactions with key amino acid residues. The substituted pyridine ring and any additional aromatic moieties, such as the tert-butylphenyl group, engage in hydrophobic and van der Waals interactions with the surrounding residues of the receptor, enhancing the binding affinity and stability of the complex. researchgate.net The specific conformation and electronic properties conferred by the tert-butyl group on the picolinic acid scaffold are therefore critical determinants of its binding efficiency to AFB5 and, consequently, its herbicidal potency.
Catalytic Applications Involving 5 Tert Butyl Picolinic Acid Systems
Picolinic Acid-Mediated Catalysis for Oxidation Processes
Picolinic acid (PICA) has been identified as a highly effective chelating ligand for mediating metal-catalyzed advanced oxidation processes (AOPs). acs.orgnih.govacs.org These processes are crucial for the degradation of persistent organic micropollutants (MPs) in wastewater. nih.govacs.orgnih.gov The catalytic activity of metal ions can be significantly improved by the in-situ addition of chelating agents like picolinic acid, which is noted for its biodegradability and lower toxicity compared to other agents. acs.orgnih.gov
Research has demonstrated that while Manganese(II) [Mn(II)] on its own performs poorly in activating peracetic acid (PAA) for oxidation, the addition of picolinic acid dramatically accelerates the degradation of micropollutants. nih.govacs.orgnih.gov The PAA-Mn(II)-PICA system has proven effective for the rapid removal of a wide range of MPs at neutral pH, achieving significant degradation within minutes in both clean water and complex wastewater matrices. acs.orgnih.gov
The efficacy of this system has been tested on several common micropollutants. Studies show that in the PAA-Mn(II)-PICA system, over 50-60% removal of various MPs can be achieved in just 10 minutes at neutral pH. acs.orgnih.gov The degradation efficiency for a selection of these pollutants is detailed below.
| Micropollutant | % Removal (in 10 min) | Reference |
|---|---|---|
| Methylene Blue | >60% | nih.gov |
| Bisphenol A (BPA) | >60% | nih.gov |
| Naproxen (NPX) | >60% | nih.gov |
| Sulfamethoxazole (SMX) | >60% | nih.gov |
| Carbamazepine (CBZ) | >60% | nih.gov |
| Trimethoprim (TMP) | >60% | nih.gov |
Experimental Conditions: [MPs]₀ = 15 μM, [PAA]₀ = 500 μM, [Mn(II)]₀ = 20 μM, [PICA]₀ = 100 μM, initial pH = 7.0. nih.gov
Mechanistic studies into the PAA-Mn(II)-PICA system suggest that the primary reactive species responsible for the rapid degradation of micropollutants are high-valent manganese species. acs.orgnih.govacs.org It is postulated that when metal catalysts are used to activate PAA, strong and selective oxidants like high-valent metal species are generated. acs.orgnih.gov
In-depth investigations using chemical probes and scavengers have helped to elucidate the specific nature of the oxidant. nih.govnih.gov For instance, the oxidation of methyl phenyl sulfoxide (B87167) (PMSO) to methyl phenyl sulfone (PMSO₂) is characteristic of oxygen atom transfer by high-valent metal species, whereas free radicals tend to produce hydroxylated or polymeric products. nih.gov In the PAA-Mn(II)-PICA system, PMSO was converted to PMSO₂ with a high yield (approximately 100% in 10 minutes), strongly indicating that a high-valent Mn species is the major reactive oxidant. nih.gov Further analysis suggests this species is likely Mn(V), with soluble Mn(III)-PICA complexes and acyl radicals playing only minor roles in the degradation process. nih.govacs.orgnih.gov
Picolinic acid is instrumental in enhancing the catalytic efficiency of the Mn(II)-PAA system. acs.orgnih.gov In the absence of PICA, the reaction between Mn(II) and PAA is negligible. acs.orgnih.govacs.org However, the addition of picolinic acid significantly accelerates the consumption of PAA, demonstrating that PICA enhances the reactivity of Mn(II) toward PAA. acs.orgnih.gov
Picolinic acid, with its aromatic nitrogen atom and a carboxylate donor group, acts as a bidentate chelating ligand, forming a stable five-membered ring with the central manganese ion. acs.orgnih.gov This chelation has a profound electronic effect; the σ-donor feature of the aromatic nitrogen boosts the nucleophilicity of the metal center, which in turn enhances the catalytic activity of the metal complex. acs.org This enhanced reactivity facilitates the formation of the high-valent Mn(V) species, which is the key to the system's oxidative power. acs.orgnih.gov
Bismuth-Picolinic Acid Catalysis in Organic Transformations
Bismuth compounds, in combination with picolinic acid, have been explored as catalysts in organic synthesis. Bismuth(III) salts, for example, have been used to catalyze benzylic oxidations with tert-butyl hydroperoxide, where picolinic acid is a key component of the catalytic system. The coordination of picolinic acid to the bismuth center is crucial for its catalytic activity.
Crystalline bismuth(III) complexes with picolinic acid have been synthesized and structurally characterized. nih.gov For example, the compound [Bi(2-O₂C-C₅H₄N)₃]n is a coordination polymer where the bismuth center is coordinated by three picolinate (B1231196) ligands. nih.gov The formation of such well-defined coordination complexes is a prerequisite for their application in catalysis, providing a stable and reactive metallic center for organic transformations. nih.gov
Asymmetric Catalysis with Picolinic Acid-Derived Chiral Ligands
The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. nih.gov Picolinic acid has served as a scaffold for the development of novel chiral ligands. By incorporating chiral moieties into the picolinic acid structure, ligands can be created that induce enantioselectivity in metal-catalyzed reactions. rsc.org
For instance, new chiral picolinates derived from (S)-BINOL have been synthesized. rsc.org These ligands coordinate with metal ions like copper and zinc to form new coordination polymers. rsc.org In one example, a picolinate ligand coordinates to a copper center in a κ²N,O mode, which is a key step in a proposed catalytic cycle involving the activation of a carbonyl group. rsc.org
The design of nonsymmetrical P,N-ligands, which combine a pyridine (B92270) unit (like picolinic acid) with a chiral phosphine, has proven to be a particularly successful strategy in asymmetric catalysis. nih.govresearchgate.net These ligands create an electronically differentiated environment around the metal center, which can lead to high levels of enantiocontrol in reactions such as asymmetric hydrogenation and palladium-catalyzed allylic substitution. nih.govnih.gov
Environmental Fate and Bioremediation Studies of Picolinic Acid Derivatives
Biodegradation Pathways of Picolinic Acid by Microbial Strains
The microbial breakdown of picolinic acid is a key process in its environmental degradation. Several bacterial strains have been identified that can utilize picolinic acid as a sole source of carbon, nitrogen, and energy. The initial step in the aerobic degradation of picolinic acid typically involves hydroxylation of the pyridine (B92270) ring.
One well-documented pathway involves the formation of 6-hydroxypicolinic acid. For instance, the Gram-positive bacterium Rhodococcus sp. PA18 has been shown to completely degrade picolinic acid. ossila.com In this process, picolinic acid is first converted to 6-hydroxypicolinic acid (6HPA). This hydroxylation is a crucial step that facilitates further breakdown of the heterocyclic ring. Subsequently, the ring is cleaved, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid cycle.
Other bacterial species, including those from the genera Arthrobacter, Alcaligenes, and Burkholderia, are also known to degrade picolinic acid. mdpi.com While the specific enzymes and intermediate compounds can vary between different microbial strains, the initial oxidative attack on the pyridine ring is a common theme.
Table 1: Microbial Strains Involved in Picolinic Acid Biodegradation
| Microbial Strain | Key Metabolite Identified | Reference |
| Rhodococcus sp. PA18 | 6-hydroxypicolinic acid | ossila.com |
| Alcaligenes faecalis JQ135 | Not specified in detail | mdpi.com |
| Arthrobacter picolinophilus DSM 20665 | Not specified in detail | mdpi.com |
| Burkholderia sp. ZD1 | Not specified in detail | mdpi.com |
Potential for Bioremediation of Picolinic Acid-Contaminated Environments
The ability of various microorganisms to degrade picolinic acid highlights the potential for bioremediation as a strategy to clean up environments contaminated with these compounds. ossila.com Bioremediation offers an environmentally friendly and cost-effective alternative to traditional physical and chemical decontamination methods.
The effectiveness of bioremediation depends on several factors, including the concentration of the contaminant, the presence of suitable microbial populations, and environmental conditions such as pH, temperature, and nutrient availability. The isolation and characterization of picolinic acid-degrading bacteria, such as Rhodococcus sp. PA18, are crucial first steps in developing bioremediation technologies. ossila.com These strains can be used in bioaugmentation approaches, where they are introduced into a contaminated site to enhance the degradation of the target compound.
Further research is needed to explore the full potential of these microbial strains for the bioremediation of picolinic acid and its derivatives. This includes optimizing degradation conditions and investigating the performance of these microorganisms in complex environmental matrices like soil and water. The applicability of these findings to 5-(tert-Butyl)picolinic acid would require specific studies on its microbial degradation and the factors influencing its removal from the environment.
Environmental Impact and Ecotoxicological Considerations of Picolinic Acid Derivatives
The environmental impact and ecotoxicity of picolinic acid derivatives are of concern due to their potential to enter soil and aquatic systems. Picolinic acid itself is known to be mobile in the environment due to its solubility in water. mdpi.com
While comprehensive ecotoxicological data for this compound is not available in the reviewed literature, information on related compounds can provide some indication of potential hazards. For example, safety data for 4-tert-Butylpyridine, a structurally related compound, indicates that it can cause skin and eye irritation. However, specific data on its aquatic toxicity is not available.
The persistence, bioaccumulation, and toxicity (PBT) profile of a chemical are key determinants of its environmental risk. For 4-tert-Butylpyridine, it is noted that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). The mobility of picolinic acid derivatives in soil and water will depend on their specific physicochemical properties, such as their water solubility and octanol-water partition coefficient.
Given the lack of specific ecotoxicological data for this compound, a thorough environmental risk assessment would require dedicated studies to determine its effects on various environmental compartments and non-target organisms.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
Current synthetic strategies often involve multi-step processes that may not be optimized for atom economy, generating significant by-products. nih.gov Future synthetic designs are expected to move towards more elegant and efficient routes. Key areas of exploration will likely include:
Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring C-H bonds offers a highly atom-economical route, avoiding the need for pre-functionalized starting materials.
One-Pot Reactions: Designing multi-component reactions where reactants are converted into the desired product in a single step can significantly reduce solvent usage, energy consumption, and purification steps.
Use of Greener Solvents and Catalysts: Research will focus on replacing hazardous organic solvents with more benign alternatives like water or bio-solvents and developing recyclable, non-toxic catalysts. jk-sci.com
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
By focusing on these areas, chemists can develop synthetic pathways that are not only more efficient but also environmentally responsible, aligning with the broader goals of sustainable development in the chemical industry. rsc.org
| Synthetic Strategy | Key Advantages for Future Research | Potential Impact on Sustainability |
|---|---|---|
| Catalytic C-H Activation | Reduces pre-functionalization steps, high atom economy. jk-sci.com | Lower waste generation, reduced use of hazardous reagents. |
| Multi-Component Reactions | Increases step economy, simplifies purification. | Reduced solvent and energy consumption. |
| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts (enzymes). jk-sci.com | Use of non-toxic catalysts, reduced energy footprint. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Improved energy efficiency and potentially higher yields. |
Advanced Spectroscopic Techniques for in situ Analysis of Reaction Mechanisms and Biological Interactions
Understanding the precise mechanisms by which 5-(tert-Butyl)picolinic acid participates in chemical reactions and biological processes is crucial for its future application. Advanced spectroscopic techniques are poised to provide unprecedented, real-time insights. Future research will likely leverage these tools for in situ analysis, monitoring changes as they happen without disrupting the system.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, will continue to be a fundamental tool for structural elucidation. chemicalbook.comrsc.org However, its application in in situ monitoring of reaction kinetics and intermediate formation will become more sophisticated. acs.orgresearchgate.net Techniques like stopped-flow NMR can capture transient species that are key to understanding reaction pathways.
Infrared (IR) and Raman spectroscopy will be instrumental in studying the coordination of this compound with metal ions, providing information on the bonding between the carboxylate group and the pyridine nitrogen with the metal center. odinity.comresearchgate.net Changes in vibrational frequencies can be monitored in real-time to understand the dynamics of complex formation. researchgate.net
For biological systems, techniques like electrospray-ionization mass spectrometry (ESI-MS) can help identify the formation of metal-ligand complexes under physiological conditions. nih.gov Furthermore, fluorescence spectroscopy, by incorporating suitable fluorophores into derivatives of this compound, could be used to visualize the compound's localization and interactions within living cells.
Exploration of Structure-Function Relationships in this compound Derivatives for Targeted Therapeutic Development
Picolinic acid and its derivatives have shown a wide range of biological activities, including potential as anticancer and herbicidal agents. nih.govpensoft.net The tert-butyl group on the this compound scaffold is a key feature that can significantly influence its pharmacokinetic and pharmacodynamic properties. Future research will focus on systematically exploring the structure-activity relationships (SAR) of its derivatives to develop targeted therapeutics. youtube.com
The bulky and lipophilic nature of the tert-butyl group can enhance membrane permeability and influence how the molecule binds to biological targets. By synthesizing a library of analogues with modifications to other parts of the molecule, researchers can probe the specific interactions that govern its biological effects. researchgate.net For example, modifying the carboxylic acid group to an ester or amide could affect its potency and metabolic stability.
Recent studies on other substituted picolinic acids have demonstrated that even small structural changes can lead to significant differences in activity. nih.govnih.gov For instance, the introduction of different aryl-substituted pyrazolyl groups at the 6-position of picolinic acid led to compounds with potent herbicidal activity by targeting specific plant hormone receptors. researchgate.netmdpi.com A similar approach could be applied to this compound, designing derivatives that selectively inhibit enzymes or receptors implicated in diseases like cancer or microbial infections. nih.govmdpi.com Molecular docking studies will play a crucial role in this process, helping to predict the binding affinity of newly designed compounds to their targets before synthesis. pensoft.net
Integration of this compound Complexes into Advanced Materials and Devices
The ability of this compound to act as a chelating ligand for a variety of metal ions opens up exciting possibilities in materials science. A significant area of future research will be the integration of its metal complexes into advanced materials, particularly Metal-Organic Frameworks (MOFs). orientjchem.orgresearchgate.net
MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comacs.org Their high surface area, tunable pore size, and functionalizable nature make them suitable for applications in gas storage, separation, catalysis, and sensing. mdpi.com The inclusion of this compound as a ligand could lead to the formation of novel MOFs with unique properties. The bulky tert-butyl group could influence the framework's topology, pore size, and hydrophobicity, potentially leading to materials with enhanced selectivity for specific gas molecules or substrates in catalytic reactions.
Furthermore, luminescent MOFs incorporating lanthanide metals and picolinate-type ligands are being explored for sensing applications. rsc.org Complexes of this compound with emissive metal ions could be developed as chemical sensors for detecting specific analytes. Another emerging application is in vapochromic materials, where the color of a metal complex changes upon exposure to different solvent vapors, a property that could be exploited for environmental monitoring. researchgate.net
| Material Type | Role of this compound | Potential Application | Key Influencing Feature |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker (Ligand) | Selective Gas Storage, Catalysis. mdpi.com | Steric bulk of tert-butyl group influencing pore size and topology. |
| Luminescent Sensors | Ligand for Emissive Metal Ions | Chemical Sensing, Biological Imaging. rsc.org | Modulation of metal's photophysical properties. |
| Vapochromic Compounds | Ligand in a Metal Complex | Environmental Monitoring, Solvent Detection. researchgate.net | Reversible coordination of solvent molecules to the metal center. |
Computational Modeling for Predictive Biology and Materials Science
Computational modeling is becoming an indispensable tool in chemical and biological research. For this compound, computational methods will accelerate discovery and provide deep mechanistic insights, guiding experimental efforts in both therapeutic development and materials design.
In the realm of predictive biology, molecular docking and molecular dynamics (MD) simulations can be used to screen virtual libraries of this compound derivatives against known biological targets. This approach can identify promising lead compounds and predict their binding modes, helping to rationalize SAR data. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity, further refining the design of new therapeutic agents. nih.govnih.gov
In materials science, Density Functional Theory (DFT) calculations will be crucial for predicting the geometric and electronic structures of metal complexes and MOFs derived from this compound. mdpi.commdpi.com These calculations can help predict the stability, electronic properties, and potential catalytic activity of new materials before they are synthesized in the lab. mdpi.com For example, DFT can be used to model the binding energies of different gas molecules within a proposed MOF structure, allowing for the in silico design of materials tailored for specific separation applications. This predictive power will significantly reduce the trial-and-error aspect of materials discovery, making the process more efficient and targeted.
Q & A
Basic: What established synthesis protocols exist for 5-(tert-Butyl)picolinic acid, and how can purity be validated?
Methodological Answer:
Synthesis typically involves amide coupling or functionalization of the picolinic acid scaffold. For example, tert-butyl-substituted picolinic acid derivatives are synthesized using coupling reagents (e.g., EDC/HOBt) with substituted anilines under inert conditions . Purity validation requires a combination of analytical techniques:
- HPLC (≥95% purity threshold, C18 column, gradient elution).
- Mass spectrometry (MS) to confirm molecular ion peaks (e.g., ESI-MS m/z calc. for [C₁₀H₁₃NO₂+H⁺]: 180.10) .
- ¹H/¹³C NMR to verify tert-butyl group integration (e.g., singlet at ~1.4 ppm for 9H) and aromatic proton patterns .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key markers include the tert-butyl group (δ ~1.4 ppm, singlet, 9H) and aromatic protons (δ 7.5–8.5 ppm for pyridine ring) .
- ¹³C NMR : Confirm tert-butyl carbon (δ ~30–35 ppm) and carboxylic acid carbon (δ ~170 ppm) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve steric effects of the tert-butyl group on molecular packing .
Advanced: How can reaction conditions be optimized for synthesizing this compound derivatives to maximize yield while minimizing side products?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Side-product analysis : Use LC-MS to detect byproducts (e.g., incomplete coupling or tert-butyl deprotection). Adjust protecting groups (e.g., Boc) if necessary .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to terminate reactions at peak yield .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Systematic review framework : Apply PICOT elements to structure analysis:
- Population : Target enzyme or cell line (e.g., IDO1 vs. IDO2).
- Intervention : Compound concentration, solvent (DMSO vs. aqueous buffer).
- Comparison : Positive controls (e.g., epacadostat for IDO inhibition).
- Outcome : IC₅₀ values, assay type (cell-based vs. recombinant enzyme).
- Time : Incubation duration .
- Meta-analysis : Pool data from high-quality studies (e.g., RCTs or standardized enzymatic assays) to identify confounding variables (e.g., assay pH, cofactors) .
Basic: What databases and search strategies are most effective for locating peer-reviewed studies on this compound?
Methodological Answer:
- Databases : Prioritize PubMed, SciFinder, Reaxys, and Web of Science for chemical and pharmacological data .
- Search terms : Combine "this compound" with filters (e.g., "synthesis," "enzyme inhibition," "kinetics"). Use truncation (e.g., picolinic acid) to capture variants .
- Citation tracking : Follow references in seminal papers (e.g., Bauer et al. ) to identify foundational studies.
Advanced: How can computational modeling predict the binding interactions of this compound with enzymatic targets?
Methodological Answer:
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with active sites (e.g., IDO1’s heme pocket). Focus on tert-butyl steric effects and hydrogen bonding with carboxylic acid .
- MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability and binding free energy (MM-PBSA/GBSA) .
- Validation : Cross-check with mutagenesis data (e.g., Ala scanning of key residues) .
Advanced: What experimental designs are recommended to elucidate the mechanism of this compound in enzymatic inhibition?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with varied substrate (tryptophan) and inhibitor concentrations to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- Structural studies : Co-crystallize the compound with target enzymes (e.g., IDO1) for X-ray diffraction analysis .
Basic: What are the best practices for reporting experimental data on this compound to ensure reproducibility?
Methodological Answer:
- Detailed synthesis protocols : Include molar ratios, reaction times, and purification steps (e.g., column chromatography gradients) .
- Analytical data : Report full NMR assignments (δ, multiplicity, J-values), HPLC conditions, and MS spectra .
- Negative results : Disclose failed experiments (e.g., hydrolysis under basic conditions) to guide future work .
Advanced: How can researchers address the low aqueous solubility of this compound in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to prevent precipitation .
- Prodrug design : Synthesize ester prodrugs (e.g., methyl ester) to enhance solubility, followed by enzymatic hydrolysis in vivo .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: What safety and handling protocols are essential when working with this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particles.
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
